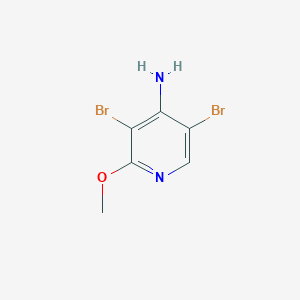![molecular formula C10H22ClNS B1403650 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1820718-02-2](/img/structure/B1403650.png)
2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride” is a synthetic compound with the CAS Number: 1820718-02-2 . It has a molecular weight of 223.81 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-(isopropylthio)ethyl)piperidine hydrochloride . The InChI code is 1S/C10H21NS.ClH/c1-9(2)12-8-6-10-5-3-4-7-11-10;/h9-11H,3-8H2,1-2H3;1H .Applications De Recherche Scientifique
Synthesis and Characterization
The compound 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride has been explored in various synthesis and characterization studies. For instance, research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride utilized piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, showing the versatility of piperidine derivatives in chemical synthesis (Zheng Rui, 2010). Similarly, the synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride and its antimicrobial activities highlight the potential biological applications of piperidine derivatives (O. B. Ovonramwen et al., 2019).
Anticancer Properties
Piperidine derivatives have shown promise in anticancer research. A study on the synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole evaluated these compounds as potential anticancer agents, with some showing promising results relative to known drugs (A. Rehman et al., 2018). This indicates the potential of piperidine derivatives in the development of new anticancer therapies.
Glycosidase Inhibition
In the field of enzyme inhibition, piperidine derivatives have been synthesized and evaluated as potential glycosidase inhibitors. A study on the synthesis of two polyhydroxylated indolizidines, which included the formation of a piperidine ring, evaluated these compounds against a variety of glycosidases (D. Baumann et al., 2008). Such research is crucial for the development of treatments for diseases related to enzyme dysfunction.
Antimicrobial Activity
The antimicrobial potential of piperidine derivatives has been explored in various studies. For example, the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its screening against various microbial strains demonstrated moderate activities, suggesting the use of piperidine derivatives in developing new antimicrobial agents (O. B. Ovonramwen et al., 2019).
Propriétés
IUPAC Name |
2-(2-propan-2-ylsulfanylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS.ClH/c1-9(2)12-8-6-10-5-3-4-7-11-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBKWNKTJUOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)
![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)


![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)
![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)

![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)





![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1403590.png)